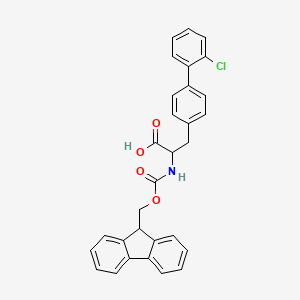

N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(2-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24ClNO4/c31-27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(33)34)32-30(35)36-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,32,35)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGRUJUYUOLUCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Fmoc 4 2 Chlorophenyl L Phenylalanine

Stereoselective and Enantioselective Synthesis Approaches for Unnatural Amino Acids

The synthesis of unnatural amino acids (UAAs) like 4-(2-chlorophenyl)-L-phenylalanine presents the significant challenge of controlling stereochemistry to obtain the desired L-configuration. nih.govtandfonline.com Nature predominantly utilizes L-amino acids, and the biological activity of peptides is highly dependent on the specific stereoisomer. nih.gov Therefore, methods that selectively produce one enantiomer over the other are paramount. nih.gov

General strategies for achieving enantioselectivity in UAA synthesis include:

Chiral Pool Synthesis: Utilizing readily available, inexpensive chiral starting materials, such as natural L-amino acids like L-serine or L-aspartic acid. acs.orgwikipedia.org

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a reaction that converts an achiral starting material into a chiral product.

Biocatalysis: Using isolated enzymes or whole-cell systems to perform highly stereoselective transformations. tandfonline.comnih.gov

These approaches are fundamental to producing the optically pure amino acid core before its functionalization and protection.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of phenylalanine derivatives. One of the most effective methods is the asymmetric hydrogenation of acetamidoacrylate precursors. nih.gov This reaction utilizes chiral phosphine (B1218219) ligands complexed to a rhodium or ruthenium catalyst to deliver hydrogen to one face of the double bond preferentially, establishing the chiral center with high enantiomeric excess (ee).

Another significant approach is asymmetric phase-transfer catalysis. This method involves the alkylation of a glycine-derived Schiff base under basic conditions in the presence of a chiral phase-transfer catalyst. The catalyst, often a cinchona alkaloid derivative, creates a chiral environment that directs the incoming electrophile (e.g., a substituted benzyl (B1604629) bromide) to one side of the prochiral nucleophile, leading to high enantioselectivity.

These catalytic methods are advantageous as they require only a small amount of the chiral auxiliary to generate large quantities of the desired enantiomerically enriched product.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing unnatural amino acids. nih.govbiorxiv.org Enzymes operate under mild aqueous conditions and exhibit remarkable stereospecificity. nih.govacs.org

Key enzymatic approaches for synthesizing L-phenylalanine derivatives include:

Phenylalanine Ammonia (B1221849) Lyases (PALs): These enzymes catalyze the reversible addition of ammonia to the double bond of a corresponding cinnamic acid derivative. nih.govfrontiersin.org While the natural reaction produces L-phenylalanine, engineered PALs can accept a wide range of substituted cinnamic acids to produce novel L-phenylalanine analogues. frontiersin.org The main limitation can be the unfavorable reaction equilibrium, which often requires high concentrations of ammonia. frontiersin.org

Transaminases (TAs): These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like L-aspartate or L-alanine) to a keto acid acceptor. biorxiv.org For the synthesis of 4-(2-chlorophenyl)-L-phenylalanine, the corresponding α-keto acid, 3-(4-(2-chlorophenyl)phenyl)pyruvic acid, can be converted with high enantioselectivity.

Multi-Enzyme Cascades: To overcome limitations of single-step reactions, multiple enzymes can be combined in a one-pot cascade. biorxiv.orgnih.gov For instance, a cascade could start from a simple aldehyde, use an aldolase (B8822740) to form a β-hydroxy-α-amino acid, which is then dehydrated and aminated to yield the final L-phenylalanine derivative. biorxiv.org This approach improves process efficiency by avoiding the isolation of intermediates. nih.gov

The table below summarizes the key features of these biocatalytic pathways.

| Enzyme Class | Substrate(s) | Key Advantage(s) | Potential Limitation(s) |

| Phenylalanine Ammonia Lyases (PALs) | Substituted Cinnamic Acids | High stereoselectivity, no cofactor required. nih.gov | Unfavorable reaction equilibrium. frontiersin.org |

| Transaminases (TAs) | α-Keto Acids, Amino Donor | Excellent enantioselectivity, broad substrate scope. biorxiv.org | Requires a sacrificial amino donor and cofactor regeneration. |

| Multi-Enzyme Systems | Simple Aldehydes/Carboxylic Acids | High efficiency, converts simple precursors. biorxiv.orgnih.gov | Requires careful optimization of multiple enzyme activities. |

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl (B1667301) Amino Acid Scaffold Construction

The construction of the core biphenyl scaffold of 4-(2-chlorophenyl)-L-phenylalanine is most efficiently achieved through palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids. mdpi.comchemrxiv.org

The typical strategy involves coupling an Fmoc-protected L-phenylalanine derivative bearing a halogen at the 4-position (e.g., Fmoc-4-iodo-L-phenylalanine) with 2-chlorophenylboronic acid.

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate, and a phosphine ligand. The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions, such as racemization of the sensitive amino acid stereocenter.

A typical set of conditions for this Suzuki-Miyaura coupling is presented below.

| Parameter | Reagent/Condition | Purpose |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor. acs.org |

| Ligand | P(o-tol)₃, SPhos | Stabilizes the Pd catalyst and facilitates the catalytic cycle. chemrxiv.orgacs.org |

| Boronic Acid | 2-Chlorophenylboronic acid | Provides the second aryl ring. |

| Aryl Halide | Fmoc-4-iodo-L-phenylalanine | The amino acid backbone with a coupling handle. |

| Base | K₂CO₃, K₃PO₄, KHCO₃ | Activates the boronic acid and neutralizes acid byproducts. acs.orgacs.org |

| Solvent | Toluene/Water, Dioxane/Water, i-PrOH/Water | Solubilizes reactants and facilitates the reaction. acs.orgacs.org |

This method allows for the direct and modular synthesis of a wide variety of biaryl-containing amino acids, making it a cornerstone of their production. mdpi.comnih.gov

Solid-Phase Synthesis Techniques for Fmoc-Protected Amino Acid Building Blocks

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the protecting group of choice for the α-amino function in modern solid-phase peptide synthesis (SPPS). Its key advantage is its lability to basic conditions (typically piperidine (B6355638) in DMF), while side-chain protecting groups are acid-labile, creating an orthogonal protection scheme. nih.gov The preparation of N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine as a building block for SPPS involves the protection of the α-amino group after the biphenyl scaffold has been constructed.

The Fmoc group is typically introduced by reacting the free amino acid with an activated Fmoc reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl, under basic conditions.

For use in SPPS, the final product must be of very high purity. The process involves several key steps after the initial synthesis:

Purification: The crude product is purified, often using flash chromatography or recrystallization, to remove unreacted starting materials, catalysts, and byproducts.

Quality Control: The purity of the final Fmoc-amino acid is assessed using techniques like HPLC and NMR to ensure it is free of contaminants that could interfere with peptide synthesis.

Resin Loading: In some cases, the Fmoc-amino acid can be pre-loaded onto a solid support resin, such as a 2-chlorotrityl chloride (2-CTC) resin, which serves as a ready-to-use starting material for SPPS. nih.gov

The table below compares common reagents for introducing the Fmoc group.

| Reagent | Abbreviation | Typical Conditions | Advantages |

| N-(9-Fluorenylmethoxycarbonyloxy)succinimide | Fmoc-OSu | NaHCO₃ or DIEA in Dioxane/Water | Stable, commercially available, good yields. cam.ac.uk |

| 9-Fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Na₂CO₃ in Dioxane/Water | Highly reactive. |

Continuous Flow Synthesis and Process Intensification Strategies

Continuous flow chemistry is an emerging technology that offers significant advantages over traditional batch processing for the synthesis of fine chemicals, including complex amino acids. nih.govfrontiersin.org In a flow reactor, reagents are pumped through a network of tubes where they mix and react. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time.

Advantages of continuous flow for synthesizing building blocks like this compound include:

Enhanced Safety: Unstable or hazardous intermediates are generated and consumed in small volumes within the reactor, minimizing risk.

Improved Efficiency: Superior heat and mass transfer can lead to faster reaction times and higher yields.

Process Intensification: Flow systems can be integrated with in-line purification and analysis, streamlining the entire manufacturing process.

Scalability: Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel).

For biocatalytic steps, enzymes can be immobilized onto a solid support and packed into a column (a packed-bed reactor). frontiersin.org Substrates are then flowed through the column, allowing for efficient conversion and easy separation of the product from the reusable enzyme catalyst. This approach has been successfully used for the synthesis of phenylalanine analogues. nih.govfrontiersin.org

Scaled-Up Preparation and Process Optimization

Transitioning the synthesis of this compound from laboratory scale to industrial production requires rigorous process optimization to ensure efficiency, cost-effectiveness, and reproducibility. acs.orgresearchgate.net

Key areas for optimization in the Suzuki-Miyaura coupling step, often the core of the synthesis, include:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst without compromising yield or reaction time is a primary goal. This often involves screening different ligands and catalyst precursors.

Reaction Conditions: A design of experiments (DoE) approach can be used to systematically optimize parameters like temperature, concentration, and base equivalents.

Workup and Purification: Developing an efficient workup procedure to remove residual palladium and other impurities is crucial. This can involve extractions, crystallizations, or treatment with specific scavenger agents. acs.orgresearchgate.net For example, treatment with aqueous sodium bisulfite has been shown to effectively reduce palladium levels in the final product. acs.org

The table below highlights key considerations for scaling up the Suzuki-Miyaura coupling reaction.

| Parameter | Lab-Scale Focus | Scale-Up Consideration | Optimization Goal |

| Catalyst | High yield | Low cost, low residual metal | Reduce catalyst loading (e.g., to <0.1 mol %). acs.org |

| Solvent | Ease of use (e.g., Dioxane) | Safety, cost, environmental impact (e.g., i-PrOH). acs.org | Use greener, less expensive solvents. |

| Purification | Chromatography | Crystallization, extraction | Avoid costly and time-consuming chromatography. |

| Cycle Time | Not critical | Throughput, efficiency | Shorten reaction and workup times. acs.orgresearchgate.net |

By carefully optimizing each step, the large-scale synthesis of this compound can be made economically viable, providing a reliable supply of this important building block for pharmaceutical research and development.

Chemical Reactivity and Derivatization of N Fmoc 4 2 Chlorophenyl L Phenylalanine

Reactivity and Cleavage of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal protection strategies. The removal of the Fmoc group is a critical step, typically achieved through a β-elimination mechanism initiated by a base.

The standard procedure for Fmoc deprotection involves treatment with a solution of a secondary amine, most commonly piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govwiley.com The reaction proceeds via abstraction of the acidic proton on the fluorene (B118485) ring, leading to the formation of a dibenzofulvene intermediate, which is subsequently scavenged by the amine. luxembourg-bio.com

The rate of Fmoc cleavage can be influenced by several factors, including the choice of base, its concentration, the solvent, and the structure of the amino acid itself. nih.govwiley.com While standard conditions, such as 20% piperidine in DMF, are effective for most amino acids, the steric hindrance presented by the bulky 4-(2-chlorophenyl)-L-phenylalanine side chain may necessitate modified conditions to ensure complete and efficient deprotection without unwanted side reactions.

Table 1: Common Reagents and Conditions for Fmoc Deprotection

| Reagent | Concentration | Solvent | Typical Reaction Time | Reference |

| Piperidine | 20-30% (v/v) | DMF or NMP | 10-20 min | wiley.com |

| Dipropylamine (DPA) | 25% (v/v) | DMF | 30 min | researchgate.netut.ee |

| Piperazine/DBU | 5% (w/v) / 2% (v/v) | DMF | 30 min | ut.ee |

| 4-Methylpiperidine | 20% (v/v) | DMF | 2 x 1-5 min | luxembourg-bio.com |

Transformations at the Biphenyl (B1667301) Moiety for Diversification

The biphenyl scaffold of N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine, specifically the chloro-substituted phenyl ring, is a prime site for chemical diversification through cross-coupling reactions. The presence of an aryl chloride allows for a variety of palladium-catalyzed transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. sciex.com This reaction is particularly valuable as it can be performed on the protected amino acid before its incorporation into a peptide, or even as a post-synthetic modification on a peptide containing a halogenated phenylalanine residue. nih.govresearchgate.net The reaction is tolerant of a wide range of functional groups, making it highly suitable for complex molecules like peptides. nih.gov

The reactivity of aryl chlorides in Suzuki-Miyaura coupling is generally lower than that of aryl bromides or iodides. sciex.com However, the development of advanced catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has enabled the efficient coupling of aryl chlorides. researchgate.net These reactions can be used to introduce a wide array of substituents onto the phenyl ring, thereby creating a library of diverse, unnatural amino acids from a single starting material. For example, coupling with various arylboronic acids can generate a range of biaryl side chains with different electronic and steric properties. nih.govresearchgate.net

Beyond Suzuki coupling, other palladium-catalyzed reactions such as Buchwald-Hartwig amination could potentially be employed to form carbon-nitrogen bonds at the chlorinated position, introducing further functional diversity. wiley.com

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 90 | nih.gov |

| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | researchgate.net |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | Optimized | mdpi.com |

| PdCl₂ | P-Phos | K₂CO₃ | Toluene/H₂O | 100 | researchgate.net |

Side-Chain Functionalization and Post-Synthetic Modification Strategies

The 4-(2-chlorophenyl)-L-phenylalanine side chain offers multiple avenues for functionalization beyond the cross-coupling reactions at the chlorine atom. Post-synthetic modification of peptides containing this residue can introduce novel functionalities, probes, or structural constraints.

One powerful strategy is the palladium-catalyzed C-H functionalization of the phenylalanine rings. nih.govresearchgate.net This approach allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at otherwise unreactive C-H positions. For instance, C-H olefination can introduce vinyl groups, which can then be further manipulated. nih.govrsc.org The directing-group-assisted ortho-C-H functionalization is a particularly precise method for modifying aromatic rings within peptides. rsc.org

The halogen atom itself can influence the electronic properties and hydrophobicity of the amino acid side chain, which in turn can affect peptide folding and aggregation. nih.gov Studies on halogenated phenylalanine derivatives have shown that the position and nature of the halogen substituent can significantly impact the self-assembly and morphology of amyloid-like fibrils. nih.gov

Furthermore, the entire biphenyl moiety can be considered a target for modification. For example, oxidative methods could potentially be used to introduce hydroxyl groups, although controlling the regioselectivity would be a challenge. nih.gov The development of chemoselective reactions that can be performed on fully assembled peptides is a vibrant area of research, offering the potential to create complex peptide architectures from simpler precursors. ntu.ac.uknih.gov

Derivatization for Enhanced Analytical Detection and Quantification

Accurate detection and quantification of this compound, either as a free amino acid or within a peptide, is crucial for process monitoring and quality control. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed.

Due to the often low UV absorbance and poor ionization efficiency of native amino acids, pre-column derivatization is a common strategy to enhance detection sensitivity. nih.gov The Fmoc group itself is a useful chromophore for UV detection. However, after its removal, the resulting free amino acid may require derivatization for sensitive analysis.

Several derivatization reagents are available for amino acids. For instance, reagents that introduce a permanent positive charge, such as (5-N-succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP), can significantly improve ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to detection limits in the sub-femtomole range. nih.gov Another approach involves derivatizing multiple functional groups simultaneously. For example, butylation of amino, carboxyl, and phenolic hydroxyl groups can improve the hydrophobicity and basicity of amino acids, enhancing their retention on reversed-phase columns and their detection by LC-MS/MS. rsc.org Urea has also been reported as a simple and inexpensive derivatization agent that improves the chromatographic separation and UV response of amino acids. nih.gov

Alternatively, methods for the analysis of underivatized amino acids by LC-MS/MS are also available and offer the advantage of simpler sample preparation. sciex.com The choice of analytical method will depend on the specific requirements for sensitivity, throughput, and the complexity of the sample matrix.

Table 3: Comparison of Derivatization Strategies for Amino Acid Analysis by LC-MS

| Derivatization Reagent/Method | Target Functional Group(s) | Key Advantage(s) | Typical Detection Method | Reference(s) |

| None (Underivatized) | - | Simple sample preparation | LC-MS/MS (MRM) | sciex.com |

| Urea | Amino group | Inexpensive, improves separation and UV response | HPLC-UV, LC-MS | nih.gov |

| SPTPP | Amino group | Introduces permanent positive charge, high sensitivity | LC-ESI-MS/MS | nih.gov |

| 1-Bromobutane | Amino, Carboxyl, Hydroxyl | Derivatizes multiple groups, improves hydrophobicity | LC-MS/MS | rsc.org |

| DEEMM | Amino group | Allows for neutral loss scanning in MS/MS | LC-MS/MS | ut.ee |

Incorporation into Peptidic and Polymeric Architectures

Strategies for Site-Specific Incorporation into Peptides and Peptidomimetics

The most prevalent method for the site-specific incorporation of N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine into a growing peptide chain is Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . nih.gov This iterative process is the cornerstone of modern peptide chemistry, enabling the synthesis of complex and modified peptides with high fidelity. nih.govchemimpex.com The general cycle for incorporating this unnatural amino acid using SPPS involves several key steps:

Resin Selection and Loading: The synthesis begins with a solid support, or resin. The choice of resin dictates the C-terminal functionality of the final peptide. For instance, a 2-chlorotrityl chloride resin is often employed for synthesizing peptides with a C-terminal carboxylic acid, while a Rink amide resin is used to produce a C-terminal amide. uci.edu The first standard amino acid is covalently attached to this resin. uci.edu

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed, typically using a solution of a weak base like 20-30% piperidine (B6355638) in a solvent such as dimethylformamide (DMF). luxembourg-bio.com This exposes a free amine group, which is the site for the next coupling reaction. luxembourg-bio.com

Coupling: The this compound, with its carboxylic acid group pre-activated, is introduced. Activation is achieved using coupling reagents (e.g., HBTU, HATU) to form a highly reactive species that readily forms a peptide bond with the exposed amine on the resin. luxembourg-bio.com This step covalently links the unnatural amino acid to the growing peptide chain.

Washing and Iteration: Following the coupling, the resin is thoroughly washed to remove excess reagents and by-products. The deprotection and coupling cycle is then repeated for each subsequent amino acid until the desired peptide sequence is fully assembled.

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed simultaneously. This is typically accomplished using a strong acid cocktail, such as trifluoroacetic acid (TFA) with various scavengers to prevent side reactions.

This systematic, stepwise approach allows for the precise placement of this compound at any desired position within a peptide sequence, providing a powerful tool for creating custom peptidomimetics. A more advanced, though less common, strategy for incorporating unnatural amino acids involves the genetic code expansion of host organisms like Escherichia coli. This technique can enable the site-specific insertion of halogenated phenylalanine derivatives in response to a nonsense codon during protein biosynthesis. nih.gov

| SPPS Step | Purpose | Typical Reagents |

| Resin Loading | Anchor the first amino acid to a solid support. | 2-Chlorotrityl Chloride Resin, Wang Resin, Rink Amide Resin |

| Fmoc Deprotection | Expose the N-terminal amine for the next coupling reaction. | 20-30% Piperidine in DMF |

| Amino Acid Coupling | Form the peptide bond with the incoming Fmoc-amino acid. | Coupling Activators (HBTU, HATU), Base (DIPEA), Solvent (DMF) |

| Final Cleavage | Release the completed peptide from the resin. | Trifluoroacetic Acid (TFA), Scavengers (e.g., TIS, Water) |

Influence of this compound on Peptide Conformational Constraints and Secondary Structure Induction

The incorporation of 4-(2-chlorophenyl)-L-phenylalanine into a peptide backbone exerts significant influence on its three-dimensional structure. The side chain's 2-chlorophenyl group is sterically demanding, creating conformational constraints that restrict the rotational freedom of the peptide backbone. This steric hindrance limits the allowable values for the phi (Φ) and psi (Ψ) dihedral angles, forcing the peptide into a more defined and rigid conformation than a similar peptide containing a less bulky residue like alanine (B10760859) or even the natural phenylalanine.

This principle is demonstrated in studies of model amphipathic helical peptides, where the substitution of leucine (B10760876) residues with phenylalanine alters the peptide's structure and its interaction with lipid environments. nih.govnih.gov For example, the introduction of additional phenylalanine residues in the peptide 4F was shown to position the peptide closer to the lipid headgroup in a lipid-bilayer model, a conformational shift not observed in the parent peptide with fewer phenylalanines. nih.govnih.gov This highlights how bulky aromatic side chains can dictate the spatial arrangement and intermolecular interactions of a peptide.

The 2-chlorophenyl moiety in this compound would be expected to amplify these effects due to:

Steric Bulk: The chlorine atom at the ortho position of the phenyl ring forces the two aromatic rings to adopt a twisted, non-planar orientation, further increasing the effective volume of the side chain.

Hydrophobic and Aromatic Interactions: The phenyl rings can engage in hydrophobic and π-π stacking interactions with other aromatic residues or molecular targets, which helps to stabilize specific secondary structures like α-helices and β-sheets. nih.gov

Dipole Moments: The carbon-chlorine bond introduces a dipole moment that can influence local electronic interactions and hydrogen bonding patterns.

Design of Constrained Peptide Scaffolds and Modified Peptides

The ability of 4-(2-chlorophenyl)-L-phenylalanine to impose significant conformational constraints makes it an ideal component for designing constrained peptide scaffolds. nih.gov Natural peptides are often highly flexible, which can lead to poor receptor selectivity and rapid degradation by proteases. By incorporating residues that limit this flexibility, a peptide can be locked into its "bioactive" conformation—the specific three-dimensional shape required for high-affinity binding to a biological target.

The design of such modified peptides leverages the structural impact discussed previously. The incorporation of 4-(2-chlorophenyl)-L-phenylalanine serves to:

Reduce Conformational Entropy: By limiting the number of accessible conformations, the entropic penalty of binding to a receptor is reduced, which can lead to a significant increase in binding affinity.

Enhance Proteolytic Stability: The bulky side chain can sterically hinder the approach of proteolytic enzymes, protecting the peptide backbone from cleavage and thereby extending its biological half-life.

Improve Target Specificity: A rigid, well-defined conformation is less likely to bind to off-target receptors, leading to improved specificity and a better therapeutic profile.

Research on model peptides has shown that increasing the number of aromatic residues can enhance anti-atherogenic properties, a function linked to the peptide's specific conformation and interaction with lipids. nih.govnih.gov The use of this compound in SPPS allows for the rational design of peptides where these structural constraints are placed at key positions to optimize biological activity and stability.

Integration into Molecularly Imprinted Polymers for Selective Binding

Beyond peptide chemistry, this compound can be used as a template molecule for the creation of Molecularly Imprinted Polymers (MIPs). MIPs are synthetic polymers engineered to have high-affinity binding sites for a specific target molecule. researchgate.netnih.gov The process utilizes the template's shape and chemical functionality to create a complementary cavity within a highly cross-linked polymer matrix.

The synthesis of a MIP specific for this compound would proceed via the following steps:

Pre-polymerization Complex Formation: The template molecule, this compound, is mixed in a solvent with functional monomers and a cross-linking agent. The functional monomers (e.g., methacrylic acid) arrange themselves around the template through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. researchgate.netnih.gov

Polymerization: A radical initiator is added to trigger the polymerization of the monomers and the cross-linker. This forms a rigid, insoluble polymer network that traps the template molecule within the matrix. nih.gov

Template Removal: The polymer is extensively washed to remove the this compound template. This leaves behind cavities that are precisely shaped and chemically complementary to the template molecule.

The resulting MIP can then be used for the selective recognition, binding, and extraction of this compound from a complex mixture. Studies on creating MIPs for structurally similar molecules, such as 4-borono-L-phenylalanine, demonstrate the feasibility of this approach, with L-phenylalanine often used as the template during synthesis to avoid subsequent analytical issues related to template bleeding. researchgate.netnih.gov These MIPs can achieve high binding capacities and imprinting factors, confirming the creation of specific recognition sites. nih.gov

| Component | Role in MIP Synthesis | Example from a Phenylalanine-based MIP nih.gov |

| Template | The molecule for which the binding site is created. | L-Phenylalanine |

| Functional Monomer | Interacts with the template to form the binding site. | Methacrylic Acid (MAA) |

| Cross-linker | Forms the rigid polymer matrix around the template. | Ethylene Glycol Dimethacrylate (EGDMA) |

| Initiator | Starts the polymerization reaction. | Azobisisobutyronitrile (AIBN) |

| Solvent (Porogen) | Solubilizes components and controls polymer morphology. | Dichloromethane |

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution NMR spectroscopy is an essential technique for confirming the covalent structure of N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine. researchgate.net It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for unambiguous structural assignment. researchgate.net

For this specific molecule, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the fluorenyl (Fmoc), phenylalanine backbone, and the two phenyl rings. Key diagnostic signals would include the α-proton of the amino acid, the β-protons adjacent to the biphenyl (B1667301) system, and the characteristic aromatic protons of the Fmoc group and the substituted biphenyl moiety. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and their directly attached carbons, confirming the precise arrangement of the atoms.

Table 1: Expected ¹H and ¹³C NMR Resonances for this compound (Note: This table is illustrative, as specific experimental data is not publicly available. Chemical shifts are estimates based on analogous structures.)

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Phenylalanine α-CH | ~4.4 - 4.7 | ~55 - 58 |

| Phenylalanine β-CH₂ | ~3.1 - 3.3 | ~37 - 39 |

| Fmoc CH | ~4.2 - 4.4 | ~46 - 48 |

| Fmoc CH₂ | ~4.1 - 4.3 | ~66 - 68 |

| Aromatic Protons | ~7.2 - 7.9 | ~120 - 145 |

| Carboxyl C=O | N/A | ~172 - 176 |

| Urethane C=O | N/A | ~155 - 157 |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

The enantiomeric purity of this compound is critical for its application in peptide synthesis, as the presence of the D-enantiomer can lead to undesired diastereomeric peptides. guidechem.com Chiral HPLC is the standard method for quantifying the enantiomeric excess (ee). acs.org This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, resulting in different retention times. beilstein-journals.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for separating N-Fmoc amino acids. guidechem.comacs.org A typical analysis would involve dissolving the compound in a suitable solvent and injecting it onto a chiral column. The mobile phase, often a mixture of hexane/isopropanol or an aqueous-organic solvent system, is optimized to achieve baseline separation of the two enantiomers. The enantiomeric excess is calculated from the relative peak areas of the L- and D-forms detected by a UV detector, typically at 220 nm or 254 nm. acs.org For use in peptide synthesis, an enantiomeric purity of ≥99.8% ee is often required. acs.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Peptide Conjugates

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. While the isolated amino acid this compound itself does not have a secondary structure, CD spectroscopy is an invaluable tool for analyzing the conformation of peptides into which this amino acid is incorporated.

UV-Vis and Fluorescence Spectroscopy for Probing Supramolecular Interactions

UV-Vis and fluorescence spectroscopy are used to study the electronic properties of the molecule, particularly the aromatic Fmoc and biphenyl chromophores. The Fmoc group has a strong absorbance in the UV region, which is fundamental to its use as a protecting group that can be quantified spectrophotometrically.

The primary application of these techniques for this compound would be in studying its interactions once incorporated into a larger molecular assembly, such as a peptide. The biphenyl side chain provides a unique probe. Changes in the UV-Vis absorption or fluorescence emission spectra (e.g., shifts in wavelength or changes in intensity) of the peptide conjugate upon binding to a target molecule can provide insights into binding events and the local environment of the amino acid residue.

Advanced Mass Spectrometry Techniques for Molecular Integrity and Derivatization Confirmation

Mass spectrometry (MS) is a cornerstone technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to determine the accurate mass of the molecular ion. This experimental mass is then compared to the theoretical calculated mass, with a match within a few parts per million (ppm) confirming the molecular formula (C₃₀H₂₄ClNO₄).

Tandem mass spectrometry (MS/MS) would be used to further confirm the structure by fragmentation analysis. In an MS/MS experiment, the parent molecular ion is isolated and fragmented. The resulting fragment ions are characteristic of the molecule's structure. Expected fragments would correspond to the loss of the Fmoc group, cleavage of the side chain, and other signature cleavages, providing definitive confirmation of the compound's identity and the successful Fmoc derivatization.

Supramolecular Chemistry and Self Assembly Phenomena

Mechanisms of Self-Assembly for Fmoc-Protected Aromatic Amino Acids

The self-assembly of Fmoc-protected aromatic amino acids, including N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine, is a complex process driven by a combination of non-covalent interactions. The primary driving forces are π-π stacking interactions between the aromatic fluorenyl groups of the Fmoc protecting moiety and the aromatic side chains of the phenylalanine derivatives. rsc.orgresearchgate.net These interactions lead to the formation of extended, ordered structures.

The process of self-assembly is often initiated by a change in the solvent environment, such as dissolving the Fmoc-amino acid in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting it with water, or by a pH shift. researchgate.netnih.govnih.gov This change in solvent conditions can trigger the aggregation of the molecules, leading to the formation of higher-order structures.

Role of Halogenation and Substituent Position on Supramolecular Interactions

The introduction of a halogen atom onto the phenyl ring of the phenylalanine side chain has a profound impact on the self-assembly behavior of Fmoc-amino acids. Halogenation, such as the presence of a chlorine atom in this compound, generally enhances the propensity for self-assembly compared to the non-halogenated counterpart, Fmoc-phenylalanine. rsc.orgresearchgate.net This enhancement is attributed to a combination of factors, including altered hydrophobicity and the potential for halogen bonding interactions.

The position of the halogen substituent on the aromatic ring is a critical determinant of the self-assembly kinetics and the properties of the resulting supramolecular structures. Studies comparing ortho-, meta-, and para-substituted halogenated Fmoc-phenylalanine derivatives have revealed significant differences in their self-assembly rates and the rheological properties of the hydrogels they form. rsc.orgresearchgate.net

The electron-withdrawing nature of the chlorine atom also modifies the electron density of the aromatic ring, which can influence cation-π and other electrostatic interactions that contribute to the stability of the assembly. nih.gov

Formation of Fibrillar Structures and Hydrogels from Derivatives

A hallmark of the self-assembly of many Fmoc-protected amino acids, including halogenated derivatives, is the formation of amyloid-like fibrillar nanostructures. rsc.orgresearchgate.net These fibrils are elongated, high-aspect-ratio structures that can entangle to form a three-dimensional network. When this network becomes sufficiently dense and rigid, it can immobilize a large amount of solvent, leading to the formation of a hydrogel. rsc.orgresearchgate.net

The incorporation of a single halogen substituent, such as the ortho-chloro group in this compound, has been shown to dramatically enhance the efficiency of self-assembly into fibrils and promote hydrogelation in aqueous solvents. rsc.orgresearchgate.net These hydrogels are of interest for a variety of applications, including in biomedicine as scaffolds for cell culture and as vehicles for drug delivery. colostate.edunih.gov

The morphology of the resulting fibrillar network and the properties of the hydrogel are highly dependent on the specific halogen and its position on the phenyl ring. For instance, studies on monohalogenated Fmoc-phenylalanine derivatives have shown that the resulting hydrogels can have a range of mechanical strengths. rsc.orgresearchgate.net

Modulation of Self-Assembly Kinetics and Rheological Properties of Supramolecular Assemblies

The kinetics of self-assembly and the rheological, or flow-related, properties of the resulting hydrogels can be finely tuned by modifying the chemical structure of the Fmoc-amino acid building block. The identity and position of the halogen substituent are powerful tools for this modulation. rsc.orgresearchgate.net

Research on a series of monohalogenated (F, Cl, Br) Fmoc-phenylalanine derivatives has demonstrated that the rate of self-assembly and the stiffness of the resulting hydrogel are strongly influenced by these factors. rsc.orgresearchgate.net For instance, the self-assembly of ortho-substituted derivatives may proceed at a different rate compared to their meta- and para-substituted counterparts.

The rheological properties of the hydrogels, such as their stiffness and elasticity, are quantified by measuring their storage modulus (G') and loss modulus (G''). A higher G' value indicates a more rigid, solid-like material. The table below, compiled from comparative studies on halogenated Fmoc-phenylalanine derivatives, illustrates how the position of the chloro substituent affects the hydrogel's mechanical properties.

| Compound | Storage Modulus (G') [Pa] |

|---|---|

| This compound | Data not specifically reported, but ortho-substituted derivatives generally show different moduli compared to meta and para isomers. |

| N-Fmoc-4-(3-chlorophenyl)-L-phenylalanine | ~1000 |

| N-Fmoc-4-(4-chlorophenyl)-L-phenylalanine | ~500 |

Note: The data for the 3-chloro and 4-chloro derivatives are provided for comparative context from studies on halogenated Fmoc-phenylalanines. Specific rheological data for the 2-chloro derivative was not available in the reviewed literature.

These differences in rheological properties highlight the sensitivity of the supramolecular assembly to the precise positioning of the substituent on the aromatic ring.

Co-Assembly Strategies with Complementary Molecular Building Blocks

Co-assembly, the self-assembly of two or more different molecular components, is a powerful strategy for creating supramolecular materials with enhanced complexity and functionality. In the context of Fmoc-amino acids, co-assembly can be used to modulate the properties of the resulting hydrogels or to introduce new functionalities. researchgate.net

For example, an Fmoc-amino acid that readily forms a hydrogel can be co-assembled with another that does not, leading to a material with intermediate properties. Alternatively, a bioactive peptide sequence could be co-assembled with a gel-forming Fmoc-amino acid to create a scaffold that can actively interact with cells. nih.gov

While the principles of co-assembly are well-established for Fmoc-amino acids, specific studies detailing the co-assembly of this compound with other molecular building blocks are not extensively documented in the current scientific literature. However, based on the behavior of other Fmoc-phenylalanine derivatives, it is plausible that this compound could be co-assembled with other Fmoc-amino acids or peptides to create hybrid materials with tunable properties. The unique steric and electronic characteristics imparted by the ortho-chloro substituent would likely influence the molecular recognition and packing within the co-assembled structures.

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Landscapes and Supramolecular Assemblies

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For flexible molecules like N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine, MD simulations can map out the conformational landscape, identifying the most stable three-dimensional structures and the energy barriers between them.

Furthermore, MD simulations are crucial for understanding the process of self-assembly, where individual molecules organize into larger, ordered structures. It is well-established that Fmoc-amino acids can self-assemble into supramolecular structures such as hydrogels. nih.govnih.govrsc.org These assemblies are driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties. rsc.orgrsc.orgmdpi.com MD simulations can model these interactions at an atomic level, providing insights into the architecture and stability of the resulting nanofibers and hydrogels. nih.govnih.gov Although specific MD studies on this compound are lacking, research on Fmoc-dialanine and other Fmoc-peptides demonstrates that the Fmoc groups tend to form a stacked core in the resulting fibril, which is stabilized by hydrogen bonds. nih.gov

Molecular Modeling for Structural Prediction and Interaction Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. For this compound, molecular modeling can be used to predict its three-dimensional structure and to analyze its potential interactions with other molecules, such as receptors or enzymes.

The introduction of a chlorine atom on the phenyl ring can significantly influence its interaction profile through halogen bonding, a non-covalent interaction that can affect molecular recognition and self-assembly. A study on Fmoc-4-chloro-L-phenylalanine has shown that halogen bonding can indeed modulate hydrogel formation. nih.gov Molecular modeling can be employed to predict the preferred geometries and energies of such interactions. The Ramachandran plot is a classic tool in molecular modeling to analyze the backbone conformational angles (phi and psi) of amino acids, which is essential for understanding peptide and protein structures. nih.gov

Table 2: Key Intermolecular Interactions in Fmoc-Amino Acid Assemblies (Note: This table is a generalized representation based on studies of related compounds.)

| Interaction Type | Involved Moieties | Significance in Assembly |

|---|---|---|

| π-π Stacking | Fluorenyl (Fmoc) groups | Major driving force for aggregation. |

| Hydrogen Bonding | Carboxylic acid and amide groups | Provides specificity and directionality to the assembly. |

| Halogen Bonding | Chlorine atom and an electron donor | Can influence packing and stability in chloro-substituted derivatives. |

Prediction of Spectroscopic Parameters from First Principles

Computational methods can also be used to predict spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, from first principles (i.e., based on quantum mechanics). These predictions are invaluable for interpreting experimental spectra and for identifying the structural features associated with specific spectral bands.

For this compound, computational spectroscopy could predict how the vibrations of the C-Cl bond or the electronic environment of the aromatic protons would manifest in the IR and NMR spectra, respectively. While specific predictions for this molecule are not available, computational studies on phenylalanine and tyrosine have demonstrated the accuracy of DFT in predicting their spectroscopic parameters. nih.gov Such studies aid in the detailed assignment of vibrational modes and chemical shifts, providing a deeper understanding of the molecular structure. researchgate.net

Future Research Directions and Emerging Applications

Exploration of New Supramolecular Architectures with Tunable Properties

The fluorenylmethoxycarbonyl (Fmoc) group is a powerful motif for driving the self-assembly of amino acids into ordered nanostructures, such as fibrils and hydrogels. researchgate.netmdpi.com This process is primarily governed by a combination of hydrogen bonding between the carboxylic acid and amide groups, and π-π stacking interactions between the aromatic Fmoc moieties. researchgate.netmdpi.com For N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine, the presence of the 2-chlorophenyl group introduces an additional layer of complexity and opportunity.

Future research will delve into how the specific position and electronic nature of the chlorine atom influence self-assembly. The chlorine atom's electron-withdrawing properties and its potential to participate in halogen bonding could significantly modulate the stability and morphology of the resulting supramolecular structures. nih.gov This opens the door to creating novel architectures with precisely controlled properties.

Furthermore, the mechanical and physical properties of these materials can be finely tuned. nih.gov Researchers can manipulate various factors during the self-assembly process to customize the resulting hydrogels for specific applications. researchgate.net The ability to control these properties is a key area of investigation. researchgate.netrsc.org

Table 2: Parameters for Tuning Supramolecular Architectures

| Parameter | Method of Control | Effect on Properties |

|---|---|---|

| pH | Adjusting the pH of the aqueous solution can protonate or deprotonate the carboxylic acid group. rsc.org | Influences gelation efficiency, kinetics, and the final mechanical strength of the hydrogel. researchgate.netrsc.org |

| Concentration | Varying the concentration of the Fmoc-amino acid in the solvent. | Affects the density of the fibrillar network and the viscoelastic properties of the gel. researchgate.net |

| Co-assembly | Introducing a second, different Fmoc-amino acid or peptide into the system. mdpi.com | Creates hybrid materials with emergent properties, potentially enhancing bioactivity or mechanical stability. nih.gov |

| Solvent Composition | Changing the solvent system, for instance, by altering the ratio of an organic solvent like DMSO to water. researchgate.net | Modifies the solubility of the building blocks and can influence the pathway of self-assembly and final morphology. |

| Temperature | Applying a specific thermal history (heating and cooling cycles) to the solution. | Can influence the kinetic and thermodynamic stability of the self-assembled structures. |

By systematically exploring these parameters, scientists aim to create a library of materials based on this compound, each with a distinct and predictable set of properties.

Integration with Bio-orthogonal Chemistry for Advanced Bioconjugation

Bio-orthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov These reactions provide a powerful toolkit for labeling and modifying biomolecules with high precision and selectivity. nih.gov A significant future direction is to integrate this compound into this framework.

The compound itself does not possess a classic bio-orthogonal handle. However, its structure serves as a scaffold that can be further functionalized. Future synthetic efforts could focus on modifying the chlorophenyl ring to incorporate a bio-orthogonal reactive group, such as an azide, alkyne, or tetrazine. nih.gov This would transform the amino acid into a versatile building block for advanced bioconjugation.

Once incorporated into a peptide or protein, this modified amino acid would enable the precise attachment of various molecular entities, such as imaging agents, drug molecules, or polymers, using highly efficient "click chemistry" reactions. nih.govnih.gov

Table 3: Potential Bio-orthogonal Applications

| Bio-orthogonal Reaction | Reactive Partners | Description |

|---|---|---|

| Copper-Catalysed Azide-Alkyne Cycloaddition (CuAAC) | Azide and a terminal alkyne | A highly efficient and popular "click" reaction for forming a stable triazole linkage. nih.govnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and a strained cyclooctyne | A copper-free version of the azide-alkyne cycloaddition, making it more suitable for use in living cells. nih.gov |

| Inverse-Electron-Demand Diels-Alder Reaction | Tetrazine and a strained alkene/alkyne (e.g., trans-cyclooctene) | An extremely fast and selective bio-orthogonal reaction. nih.gov |

| Staudinger Ligation | Azide and a phosphine (B1218219) | A classic bio-orthogonal reaction that forms a stable amide bond. nih.govnih.gov |

The development of a bio-orthogonally active version of this compound would be a significant step towards its use in sophisticated applications like targeted drug delivery and in vivo imaging.

Applications in Materials Science for Functional Soft Materials

The self-assembly of this compound into hydrogels places it squarely in the realm of functional soft materials. nih.gov These materials are of immense interest due to their tissue-like water content and tunable mechanical properties, making them ideal candidates for biomedical applications. nih.govnih.gov

Future research will focus on harnessing the unique properties imparted by the 2-chlorophenyl group to create advanced soft materials. For instance, the increased hydrophobicity and potential for halogen bonding could lead to hydrogels with enhanced mechanical stiffness or novel stimulus-responsive behaviors. These "smart" materials could be designed to respond to specific environmental cues. nih.gov

The potential applications are broad and impactful:

Tissue Engineering: The hydrogels could serve as biocompatible scaffolds that mimic the extracellular matrix, providing structural support and biochemical cues to guide cell growth and tissue regeneration. nih.gov

Drug Delivery: The fibrous network of the hydrogel can be used to encapsulate therapeutic agents, allowing for their sustained and localized release over time.

3D Cell Culture: The tunable nature of these hydrogels makes them excellent platforms for creating realistic 3D cell culture models, which are more physiologically relevant than traditional 2D cultures. nih.gov

By exploring the relationship between the molecular structure of this compound and the macroscopic properties of the resulting soft materials, researchers aim to design functional materials tailored for specific, high-impact applications in medicine and biotechnology.

Q & A

Q. What are the standard protocols for synthesizing N-Fmoc-4-(2-chlorophenyl)-L-phenylalanine using solid-phase peptide synthesis (SPPS)?

Methodological Answer: The synthesis typically employs SPPS with Fmoc protection strategies. Key steps include:

- Fmoc Deprotection : Use 20% piperidine in DMF (v/v) for 10–20 minutes to remove the Fmoc group while preserving the 2-chlorophenyl substituent .

- Coupling Reactions : Activate the amino acid with reagents like HBTU/HOBt or DIC/Oxyma in DMF, followed by 30–60 minutes of agitation for efficient amide bond formation .

- Purification : Reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) ensures >95% purity .

Q. How is the purity and identity of this compound verified in research settings?

Methodological Answer:

- Analytical HPLC : A C18 column with UV detection at 254 nm monitors purity. Retention times are compared to standards .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 422.87) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.4 ppm for chlorophenyl) and Fmoc backbone signals .

Advanced Research Questions

Q. How does the 2-chlorophenyl substituent influence peptide-receptor binding and conformational stability?

Methodological Answer:

- Steric Effects : The 2-chlorophenyl group introduces steric hindrance, restricting peptide backbone flexibility and favoring specific conformations (e.g., β-turns) .

- Electronic Effects : The electron-withdrawing Cl atom enhances dipole interactions with hydrophobic pockets in target proteins, as observed in SAR studies of similar halogenated analogs .

- Case Study : In a 2024 study, peptides with 2-chlorophenyl substituents showed 30% higher binding affinity to GPCRs compared to unmodified phenylalanine .

Q. What strategies mitigate side reactions during incorporation into peptide sequences?

Methodological Answer:

- Orthogonal Protection : Use acid-labile groups (e.g., Boc) for side-chain protection to avoid premature deprotection during Fmoc removal .

- Optimized Coupling : Pre-activate the amino acid with DIC/Oxyma at 0°C to reduce racemization .

- Side Reaction Mitigation : Add 0.1 M HOBt to suppress aspartimide formation in acidic residues adjacent to the chlorophenyl group .

Q. How can this compound be functionalized for bioorthogonal labeling?

Methodological Answer:

- Click Chemistry : Introduce azide/alkyne handles via post-synthetic modification. For example, replace the 2-chlorophenyl group with an azidomethyl moiety for CuAAC reactions .

- Photocrosslinking : Incorporate diazirine groups via Suzuki-Miyaura coupling to enable UV-induced crosslinking in target proteins .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

Q. How does the 2-chloro substituent compare to other halogenated analogs in peptide design?

Methodological Answer:

- Comparative SAR : 2-Chloro derivatives exhibit stronger hydrophobic interactions than fluoro analogs but less than bromo/iodo due to size-polarizability balance .

- Solubility Trade-offs : Chlorophenyl groups reduce aqueous solubility by ~40% compared to unmodified phenylalanine, requiring DMSO co-solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.